propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is known for its significant biological activities. The presence of the fluorophenyl group enhances its chemical stability and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrrole with a suitable quinoxaline derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amine-substituted products .
Scientific Research Applications
PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Methyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its specific structural features, such as the propyl group and the fluorophenyl moiety. These features contribute to its enhanced biological activity and chemical stability compared to similar compounds .
Properties
Molecular Formula |
C21H19FN4O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
propyl 2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H19FN4O2/c1-2-11-28-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)23)12-13-7-9-14(22)10-8-13/h3-10H,2,11-12,23H2,1H3 |
InChI Key |
PHCZCQTVNXQXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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